molecular formula C15H13N3O3 B1320971 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione CAS No. 76360-59-3

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Cat. No.: B1320971
CAS No.: 76360-59-3
M. Wt: 283.28 g/mol
InChI Key: BKDOXAQGEXTYOQ-UHFFFAOYSA-N
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Description

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound with potential applications in various fields of research and industry. This compound is characterized by its unique structure, which includes a pyrimido[4,5-d][1,3]oxazine core substituted with phenyl and propyl groups.

Mechanism of Action

    Mode of action

    Pyrimidine derivatives can inhibit these enzymes, disrupting their normal function and leading to changes in cellular processes .

    Biochemical pathways

    The affected pathways would likely involve DNA synthesis and cellular metabolism, given the typical targets of pyrimidine compounds .

    Result of action

    The molecular and cellular effects of “7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione” would depend on its specific targets and mode of action. In general, inhibition of enzymes involved in DNA synthesis can disrupt cell division and growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves the condensation of appropriate starting materials followed by cyclization reactions. One common method involves the condensation of dimethylformamide dimethyl acetal (DMF-DMA) with a suitable precursor, followed by cyclization to form the pyrimido[4,5-d][1,3]oxazine core . The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

  • 7-phenyl-1-(prop-2-ynyl)-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
  • 7-phenyl-1-methyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione

Uniqueness

7-phenyl-1-propyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

7-phenyl-1-propylpyrimido[4,5-d][1,3]oxazine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c1-2-8-18-13-11(14(19)21-15(18)20)9-16-12(17-13)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKDOXAQGEXTYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=NC(=NC=C2C(=O)OC1=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50608752
Record name 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76360-59-3
Record name 7-Phenyl-1-propyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50608752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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